molecular formula C16H16Cl2N2OS B2377921 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 476281-06-8

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2377921
CAS RN: 476281-06-8
M. Wt: 355.28
InChI Key: JEQWZEZWZDVLOT-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. For instance, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized, aiming to improve the druggability of target compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration and invasion through a variety of mechanisms and druggable targets . The chemical reactions involving thiazole derivatives are complex and depend on the substituents on the thiazole ring.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study explored the synthesis of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated their cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines, while others exhibited moderate inhibitory effects on bacterial and fungal growth (Nam et al., 2010).

Antimicrobial Evaluation

Another research focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and evaluating their antimicrobial properties. The compounds showed potential in combating various bacterial and fungal strains, highlighting their importance in the field of antimicrobial research (Özer et al., 2009).

Molecular Structure and Physical Parameters Studies

A novel compound related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cyclohexanecarboxamide was synthesized and characterized, with a focus on its molecular structure and physical parameters. This research contributes to understanding the chemical properties of such compounds (GayathriB. et al., 2019).

Dyeing Polyester Fibers

A study synthesized novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes exhibited high efficiency and potential for various life applications due to their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Anticancer Evaluation

Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed their potential in anticancer activity. These compounds were tested against various cancer cell lines, showing significant results compared to reference drugs (Ravinaik et al., 2021).

Anti-inflammatory and Analgesic Evaluation

A study synthesized non-steroidal biologically active heterocyclic compounds, including derivatives related to this compound, and tested them for anti-inflammation, analgesic, and other medicinal properties. This research contributes to developing new pharmacological agents (Kumar & Singh, 2020).

Future Directions

Future research on thiazole derivatives is likely to focus on improving their druggability, exploring new biological activities, and understanding their mechanisms of action . The development of new synthesis methods and the design of new thiazole derivatives with improved properties are also important areas of future research .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQWZEZWZDVLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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